Cefepime dihydrochloride hydrate
Cefepime dihydrochloride hydrate
Cefepime Hydrochloride is the hydrochloride salt of a semi-synthetic, beta-lactamase-resistant, fourth-generation cephalosporin antibiotic derived from an Acremonium fungal species with broad-spectrum bactericidal activity. Administered parenterally, cefepime inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in a reduction of bacterial cell wall stability and cell lysis. This agent is more active against a variety of Gram-positive pathogens compared to third-generation cephalosporins.
Cefepime hydrochloride is a hydrochloride that is the monohydrate of the dihydrochloride salt of cefepime. It has a role as an antibacterial drug. It is a hydrochloride, a hydrate and a cephalosporin. It contains a cefepime(1+).
A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.
Cefepime hydrochloride is a hydrochloride that is the monohydrate of the dihydrochloride salt of cefepime. It has a role as an antibacterial drug. It is a hydrochloride, a hydrate and a cephalosporin. It contains a cefepime(1+).
A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA.
Brand Name:
Vulcanchem
CAS No.:
123171-59-5
VCID:
VC0523082
InChI:
InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2/b23-12-;;;/t13-,17-;;;/m1.../s1
SMILES:
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-]
Molecular Formula:
C19H27Cl2N6O5S2+
Molecular Weight:
571.5 g/mol
Cefepime dihydrochloride hydrate
CAS No.: 123171-59-5
Inhibitors
VCID: VC0523082
Molecular Formula: C19H27Cl2N6O5S2+
Molecular Weight: 571.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 123171-59-5 |
---|---|
Product Name | Cefepime dihydrochloride hydrate |
Molecular Formula | C19H27Cl2N6O5S2+ |
Molecular Weight | 571.5 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrate;hydrochloride |
Standard InChI | InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2/b23-12-;;;/t13-,17-;;;/m1.../s1 |
Standard InChIKey | LRAJHPGSGBRUJN-OMIVUECESA-N |
Isomeric SMILES | C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-] |
SMILES | C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-] |
Canonical SMILES | C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-] |
Appearance | Solid powder |
Description | Cefepime Hydrochloride is the hydrochloride salt of a semi-synthetic, beta-lactamase-resistant, fourth-generation cephalosporin antibiotic derived from an Acremonium fungal species with broad-spectrum bactericidal activity. Administered parenterally, cefepime inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in a reduction of bacterial cell wall stability and cell lysis. This agent is more active against a variety of Gram-positive pathogens compared to third-generation cephalosporins. Cefepime hydrochloride is a hydrochloride that is the monohydrate of the dihydrochloride salt of cefepime. It has a role as an antibacterial drug. It is a hydrochloride, a hydrate and a cephalosporin. It contains a cefepime(1+). A fourth-generation cephalosporin antibacterial agent that is used in the treatment of infections, including those of the abdomen, urinary tract, respiratory tract, and skin. It is effective against PSEUDOMONAS AERUGINOSA and may also be used in the empiric treatment of FEBRILE NEUTROPENIA. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |
Reference | 1: Dąbrowska M, Starek M, Krzek J, Papp E, Król P. A degradation study of 2: Türkeş C, Söyüt H, Beydemir Ş. Human serum paraoxonase-1 (hPON1): in vitro 3: Rhodes NJ, Liu J, McLaughlin MM, Qi C, Scheetz MH. Evaluation of clinical 4: Suarez-de-la-Rica A, Hernández-Gancedo C, López-Tofiño A, Maseda E, Gilsanz F. 5: Descombes E, Martins F, Hemett OM, Erard V, Chuard C. Three-times-weekly, 6: Pires J, Taracila M, Bethel CR, Doi Y, Kasraian S, Tinguely R, Sendi P, Bonomo 7: Burgess SV, Mabasa VH, Chow I, Ensom MH. Evaluating outcomes of alternative 8: Crandon JL, Nicolau DP. In vivo activities of simulated human doses of 9: Lee NY, Lee CC, Li CW, Li MC, Chen PL, Chang CM, Ko WC. Cefepime Therapy for 10: Jean SS, Lee WS, Bai KJ, Lam C, Hsu CW, Yu KW, Liao CH, Chang FY, Ko WC, Wu 11: Nakane T, Tamura K, Hino M, Tamaki T, Yoshida I, Fukushima T, Tatsumi Y, 12: Berti AD, Hutson PR, Schulz LT, Webb AP, Rose WE. Compatibility of cefepime 13: Mac K, Chavada R, Paull S, Howlin K, Wong J. Cefepime induced acute 14: Blanchette LM, Kuti JL, Nicolau DP, Nailor MD. Clinical comparison of 15: Chen H, Min J, Li W, Zhao W, Mi S, Wang N, Zhu C. The pharmacokinetics change 16: Arnold CJ, Ericson J, Cho N, Tian J, Wilson S, Chu VH, Hornik CP, Clark RH, 17: Aitken SL, Altshuler J, Guervil DJ, Hirsch EB, Ostrosky-Zeichner LL, Ericsson 18: Mani LY, Kissling S, Viceic D, Vogt B, Burnier M, Buclin T, Renard D. 19: Siedner MJ, Galar A, Guzmán-Suarez BB, Kubiak DW, Baghdady N, Ferraro MJ, 20: Nichols KR, Karmire LC, Cox EG, Kays MB, Knoderer CA. Implementing |
PubChem Compound | 9571075 |
Last Modified | Nov 11 2021 |
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